(E)-2-Acetoxy-2'-bromo-5'-chlorostilbene
Description
Overview of Stilbene (B7821643) Derivatives in Contemporary Chemical Research
Stilbene derivatives are a class of organic compounds that have attracted considerable interest due to their wide range of biological activities and applications in materials science. rsc.orgresearchgate.net Naturally occurring stilbenes, such as resveratrol (B1683913), are known for their antioxidant and anti-inflammatory properties. rsc.orgresearchgate.net In medicinal chemistry, the stilbene scaffold is a privileged structure for the design of new therapeutic agents. nih.gov Synthetic modifications of the basic stilbene structure have led to the development of compounds with enhanced potency and selectivity for various biological targets. nih.gov
The applications of stilbene derivatives extend to material science, where they are utilized as fluorescent whitening agents, dyes, and organic light-emitting diodes (LEDs). nih.gov The photochemical properties of stilbenes, particularly their ability to undergo reversible cis-trans isomerization, make them suitable for use in molecular switches and other photoresponsive materials. icmp.lviv.ua
Structural Characteristics and Nomenclature of (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene
The systematic name for this compound is 2-[(1E)-2-(2-Bromo-5-chlorophenyl)ethenyl]phenol 1-Acetate. cymitquimica.compharmaffiliates.com This name precisely describes the arrangement of the substituent groups on the stilbene backbone. The molecular formula of the compound is C₁₆H₁₂BrClO₂ and it has a molecular weight of 351.62 g/mol . cymitquimica.com
| Property | Value |
| Molecular Formula | C₁₆H₁₂BrClO₂ |
| Molecular Weight | 351.62 g/mol |
| CAS Number | 1000890-01-6 |
| Synonyms | 2-[(1E)-2-(2-Bromo-5-chlorophenyl)ethenyl]phenol 1-Acetate; trans-2-Acetoxy-2'-bromo-5'-chlorostilbene |
The presence of a carbon-carbon double bond in the ethylene (B1197577) bridge of stilbene allows for the existence of geometric isomers, designated as (E) and (Z) configurations. wikipedia.org The (E) isomer, also known as the trans isomer, has the phenyl groups located on opposite sides of the double bond. brainly.in This arrangement is generally more thermodynamically stable than the (Z) or cis isomer, where the phenyl groups are on the same side, leading to greater steric hindrance. wikipedia.orgnih.gov The designation "(E)" in this compound specifies that the substituents on the double bond are on opposite sides, leading to a more linear and stable molecular geometry. stackexchange.com
The interconversion between (E) and (Z) isomers can often be achieved through photochemical means, a process known as photoisomerization. nih.govacs.org This property is a key feature of stilbene chemistry and is exploited in the development of light-responsive materials.
The term "positional isomerism" refers to the different possible locations of substituent groups on the aromatic rings of the stilbene core. In the case of this compound, the numbering of the phenyl rings is crucial for defining the structure. One ring carries the acetoxy group at the 2-position. The second phenyl ring is substituted with a bromo group at the 2'-position and a chloro group at the 5'-position.
Significance of Halogenated and Acetylated Stilbenes in Synthetic and Mechanistic Studies
The introduction of halogen atoms and acetyl groups to the stilbene scaffold provides valuable tools for synthetic chemists and for studying reaction mechanisms. Halogenated stilbenes are important intermediates in organic synthesis, particularly in cross-coupling reactions where the halogen atom can be replaced by a variety of other functional groups. nih.gov This allows for the construction of more complex molecular architectures. The presence of halogens can also influence the biological activity of stilbene derivatives. mdpi.com
Acetylated stilbenes, on the other hand, are often used to protect hydroxyl groups during a synthetic sequence. The acetyl group can be easily introduced and later removed under mild conditions, making it a useful protecting group. Furthermore, the acetyl group can modulate the electronic properties of the stilbene system, which can be useful in mechanistic studies to probe the effects of electron-withdrawing groups on reaction pathways. This compound serves as an intermediate in the preparation of the pharmaceutical compound Asenapine. pharmaffiliates.comsrdpharma.com
Structure
3D Structure
Properties
IUPAC Name |
[2-[(E)-2-(2-bromo-5-chlorophenyl)ethenyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO2/c1-11(19)20-16-5-3-2-4-12(16)6-7-13-10-14(18)8-9-15(13)17/h2-10H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFSLKCOGBEHAK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=CC2=C(C=CC(=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1/C=C/C2=C(C=CC(=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731690 | |
| Record name | 2-[(E)-2-(2-Bromo-5-chlorophenyl)ethenyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000890-01-6 | |
| Record name | 2-[(E)-2-(2-Bromo-5-chlorophenyl)ethenyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for E 2 Acetoxy 2 Bromo 5 Chlorostilbene and Analogues
Retrosynthetic Analysis of (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, two primary disconnections are considered: the ester linkage and the central carbon-carbon double bond.
C-O Ester Disconnection: The most straightforward disconnection is the hydrolysis of the acetate (B1210297) ester, leading back to the corresponding phenol, (E)-2-hydroxy-2'-bromo-5'-chlorostilbene. This suggests that a late-stage acetylation of the phenolic stilbene (B7821643) would be the final step in the synthetic sequence.
C=C Double Bond Disconnection: The formation of the pivotal ethenyl bridge can be approached through several well-established olefination and cross-coupling strategies.
Wittig/Horner-Wadsworth-Emmons (HWE) Approach: This disconnection breaks the double bond, leading to two carbonyl-and-phosphorus ylide/phosphonate (B1237965) pairs.
Path A: 2-Acetoxybenzaldehyde and a phosphonium (B103445) ylide or phosphonate carbanion derived from 2-bromo-5-chlorobenzyl bromide.
Path B: 2-Bromo-5-chlorobenzaldehyde and a phosphonium ylide or phosphonate carbanion derived from 2-acetoxybenzyl bromide. The HWE variant is often preferred for achieving high (E)-isomer selectivity.
Palladium-Catalyzed Cross-Coupling Approaches (Heck/Suzuki): These methods disconnect one of the bonds between the vinyl group and an aromatic ring.
Heck Coupling: This pathway suggests coupling an aryl halide with a styrene (B11656) derivative. For instance, reacting 2-acetoxystyrene with a dihalogenated benzene (B151609) like 2-bromo-5-chloro-iodobenzene.
Suzuki-Miyaura Coupling: This strategy involves coupling an organoboron reagent with an organic halide. A viable route would be the reaction of a (E)-styrylboronic acid or ester with a substituted aryl halide (e.g., (E)-2-(2-phenylethenyl)boronic acid pinacol (B44631) ester with 2-bromo-5-chloro-iodobenzene) or the coupling of an arylboronic acid (e.g., 2-acetoxyphenylboronic acid) with a vinyl halide (e.g., 1-bromo-2-vinylbenzene derivative). nih.gov
These disconnections form the basis for the established synthetic routes discussed in the following sections, with palladium-catalyzed cross-coupling and HWE reactions being among the most powerful tools for constructing such substituted stilbenes. nih.gov
Established Synthetic Routes to this compound
The construction of the stilbene core is achievable through a variety of synthetic methods. The choice of method often depends on the availability of starting materials, desired stereoselectivity, and functional group tolerance. fu-berlin.de Widely employed strategies include olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, and transition-metal-catalyzed cross-coupling reactions such as the Heck, Suzuki-Miyaura, and Stille couplings. nih.govresearchgate.net Condensation reactions like the Perkin reaction also provide a classical route to stilbene derivatives. nih.govbyjus.com
The Wittig reaction and its HWE variant are cornerstone methods for alkene synthesis, forming a double bond from a carbonyl compound and a phosphorus-stabilized carbanion. fu-berlin.detamu.edu
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent), generated by deprotonating a phosphonium salt. tamu.edu This method is broadly applicable due to the ready availability of starting materials under relatively mild conditions. fu-berlin.de The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which fragments to yield the alkene and triphenylphosphine (B44618) oxide. tamu.edu However, classical Wittig reactions, especially with semi-stabilized ylides, often yield a mixture of (E)- and (Z)-isomers, which can complicate purification. nih.govtamu.edu
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wiley-vch.deyoutube.com A significant advantage of the HWE reaction is its high propensity to form the thermodynamically more stable (E)-alkene, which is crucial for synthesizing the target molecule. nrochemistry.com The reaction mechanism involves the formation of an oxaphosphetane intermediate, where the transition state leading to the trans-olefin is lower in energy. nrochemistry.com Furthermore, the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying its removal during workup compared to the often-problematic triphenylphosphine oxide from the Wittig reaction. wiley-vch.de For the synthesis of (Z)-alkenes, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups, can be employed to achieve excellent Z-selectivity. youtube.comnrochemistry.com
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Triphenylphosphonium Salt | Dialkyl Phosphonate Ester |
| Carbanion Reactivity | Less nucleophilic ylide | More nucleophilic phosphonate carbanion wiley-vch.deyoutube.com |
| Stereoselectivity | Often yields E/Z mixtures tamu.edu | Generally high (E)-selectivity nrochemistry.com |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate salt (easy to remove) wiley-vch.de |
| Applications | Widely used for general alkene synthesis. fu-berlin.de | Preferred for stereocontrolled synthesis of (E)-alkenes. researchgate.net |
The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This methodology is exceptionally well-suited for the synthesis of halogenated stilbenes, as it directly couples an aryl halide with a styrene derivative. nih.gov The reaction typically exhibits high tolerance to a wide range of functional groups and provides excellent trans-selectivity. organic-chemistry.org
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the stilbene product and regenerate the active catalyst. wikipedia.org The original Heck reaction demonstrated the formation of stilbene from iodobenzene (B50100) and styrene. wikipedia.org Modern protocols have expanded the scope to include less reactive aryl bromides and chlorides, and employ various catalyst systems, including ligandless palladium catalysts and palladium nanoparticles. orgsyn.orgnih.govnih.gov Microwave-assisted organic synthesis (MAOS) has been shown to accelerate the reaction, leading to good to excellent yields in short reaction times, even in aqueous media. nih.govnih.gov
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol | - | wikipedia.org |
| 4-Bromoanisole | Styrene | PVP-Pd Nanoparticles | K₂CO₃ | H₂O/TBAB | 98 | nih.gov |
| 1,4-Dibromobenzene | Vinyltriethoxysilane | Pd(OAc)₂ | Et₃N | Acetonitrile | 46.5 | orgsyn.org |
| 4-Bromobenzonitrile | Styrene | Pd(L-proline)₂ | K₂CO₃ | H₂O | 94 | organic-chemistry.org |
The Suzuki-Miyaura cross-coupling reaction is one of the most reliable and widely used methods for constructing C-C bonds. uliege.be The reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., boronic acid or boronic ester) with an organic halide or triflate in the presence of a base. uliege.be For stilbene synthesis, this typically involves either coupling an arylboronic acid with a vinyl halide or, more commonly, a vinylboronic acid/ester with an aryl halide. nih.gov
This method is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of many organoboron reagents. A key advantage of the Suzuki-Miyaura reaction is its ability to proceed with high stereochemical retention. For example, coupling an (E)-vinylboronic acid derivative with an aryl bromide yields the corresponding (E)-stilbene with little to no isomerization. nih.gov The choice of palladium precursor, ligand, and base is critical for achieving high catalytic activity and yield. uliege.be Sterically bulky phosphine (B1218219) ligands have proven crucial for the successful coupling of both electron-rich and electron-poor aryl bromides. nih.gov
| Boron Reagent | Halide/Triflate | Catalyst System | Base | Solvent | Yield (%) | Reference |
| trans-2-Phenylvinylboronic acid | p-Bromoanisole | Pd(OAc)₂ / Imidazolium salt | Cs₂CO₃ | 1,4-Dioxane | 97 | uliege.be |
| (E)-2-Phenylethenylboronic acid pinacol ester | 4-Bromoacetophenone | Pd₂(dba)₃ / t-Bu₃PHBF₄ | K₃PO₄ | 1,4-Dioxane | 87 | nih.gov |
| (E)-Alkenylboronate 13 | Triflate 8 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 81 (2 steps) | researchgate.net |
The classical Perkin reaction involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid. byjus.comlibretexts.org This reaction typically produces an α,β-unsaturated acid, such as cinnamic acid. libretexts.org To obtain a stilbene from this route, a subsequent decarboxylation step is necessary. nih.gov
However, modified Perkin-type reactions have been developed to provide stilbenes more directly. wiley-vch.detandfonline.com One important variation is the condensation of a substituted benzaldehyde (B42025) with a phenylacetic acid. wiley-vch.de This approach can lead to the formation of stilbenes, sometimes with simultaneous decarboxylation, and has been used in the synthesis of natural stilbenes like resveratrol (B1683913). nih.govtandfonline.com The reaction conditions, particularly the presence and position of hydroxyl groups on the aromatic rings, can significantly influence the reaction outcome and selectivity between stilbene and 3-arylcoumarin formation. tandfonline.com While a classic method, the Perkin reaction can sometimes suffer from low yields and require harsh conditions. wiley-vch.de
Beyond the Heck and Suzuki reactions, several other transition-metal-catalyzed methods are valuable for constructing stilbene scaffolds. chemrxiv.org
McMurry Reaction: This reaction involves the reductive coupling of two equivalents of an aldehyde or ketone using a low-valent titanium reagent (e.g., TiCl₃/LiAlH₄ or TiCl₄/Zn). It is particularly effective for synthesizing symmetrical stilbenes. fu-berlin.dewiley-vch.de Lewis acids such as AlCl₃, SnCl₄, and ZnCl₂ have also been explored as catalysts or reagents in McMurry-type couplings. chemrxiv.org
Stille Coupling: This reaction couples an organotin reagent (stannane) with an organic halide, catalyzed by palladium. researchgate.net For stilbene synthesis, a vinylstannane can be coupled with an aryl halide. While effective, a major drawback is the toxicity and difficulty of removing the tin byproducts. researchgate.net
Sonogashira Coupling: This Pd/Cu-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. To synthesize stilbenes, a diarylacetylene can be formed via a double Sonogashira coupling or sequential couplings, followed by a partial reduction of the alkyne to a (Z)- or (E)-alkene. nih.gov
Rhodium-Catalyzed Reactions: Rhodium catalysts have been used for the synthesis of stilbene derivatives like resveratrol from polymethoxybenzenes and vinylanisole. researchgate.net
Stereoselective Synthesis of (E)-Stilbene Isomers
The synthesis of stilbenes often yields a mixture of (E) and (Z) isomers. nih.gov Since the biological and material properties of these isomers can differ significantly, controlling the stereochemical outcome of the synthesis is of paramount importance. nih.gov For many applications, the (E)-isomer is the desired product.
Several classical and modern organic reactions are employed for stilbene synthesis, with varying degrees of (E)-selectivity. nih.gov Key methods include the Wittig reaction, Horner-Wadsworth-Emmons reaction, and various palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, and Stille reactions. nih.govscribd.comresearchgate.net
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The Wittig reaction, involving the reaction of a phosphonium ylide with an aldehyde or ketone, is a cornerstone of alkene synthesis. organic-chemistry.org The stereoselectivity is highly dependent on the nature of the ylide. Stabilized ylides, which typically have an electron-withdrawing group, tend to produce the (E)-alkene as the major product. organic-chemistry.org In contrast, non-stabilized ylides often favor the (Z)-alkene. organic-chemistry.org For the synthesis of this compound, one could envision reacting a substituted benzaldehyde with a corresponding benzyltriphenylphosphonium (B107652) salt.
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions. wikipedia.org This method almost always yields the (E)-alkene with high selectivity and is often preferred for this reason. nih.govwikipedia.org The reaction of an appropriate benzaldehyde with a substituted benzylphosphonate ester under basic conditions would be a viable route. nih.gov For instance, reacting 2-acetoxybenzaldehyde with a diethyl (2-bromo-5-chlorobenzyl)phosphonate would be expected to give the target (E)-stilbene. The HWE reaction's high (E)-selectivity is attributed to the thermodynamic stability of the transition state leading to the trans-alkene. nrochemistry.com
Palladium-Catalyzed Cross-Coupling Reactions: Transition metal-catalyzed reactions have become powerful tools for stereoselective stilbene synthesis. researchgate.net
Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene, catalyzed by a palladium complex. organic-chemistry.org To synthesize an (E)-stilbene, one could couple a substituted styrene with an aryl halide. For example, reacting 2-acetoxystyrene with 1-bromo-2-iodo-4-chlorobenzene. The reaction typically exhibits high trans-selectivity. organic-chemistry.org The choice of catalyst, ligands, base, and solvent can be optimized to maximize yield and selectivity. rsc.orguliege.be The use of arenediazonium salts as super-electrophiles in Heck reactions can lead to ultra-fast synthesis of stilbenes. rsc.org
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. wiley-vch.de A highly stereoselective route to (E)-stilbenes involves coupling an (E)-vinylboronic acid or ester with an aryl halide. nih.govresearchgate.net For the target molecule, this could involve the reaction of (E)-(2-acetoxystyryl)boronic acid with 1-bromo-2-iodo-4-chlorobenzene or, alternatively, 2-acetoxy-iodobenzene with (E)-(2-bromo-5-chlorostyryl)boronic acid. Complete retention of the double bond geometry is often observed. nih.gov
Stille Coupling: This reaction couples an organotin compound with an organohalide. scribd.com Similar to the Suzuki coupling, the reaction of an (E)-vinylstannane with an aryl halide proceeds with retention of stereochemistry, providing a reliable route to (E)-stilbenes. scribd.com
Table 1: Comparison of Methods for (E)-Stilbene Synthesis
| Reaction | Typical Reactants | Key Advantages for (E)-Selectivity | Potential Considerations |
|---|---|---|---|
| Wittig Reaction | Phosphonium ylide + Aldehyde | Good (E)-selectivity with stabilized ylides. organic-chemistry.org | Non-stabilized ylides favor (Z)-isomers; phosphine oxide byproduct can be difficult to remove. organic-chemistry.org |
| Horner-Wadsworth-Emmons | Phosphonate carbanion + Aldehyde | Excellent (E)-selectivity is generally observed. wikipedia.org Water-soluble phosphate byproduct is easily removed. juliethahn.com | Phosphonate esters require separate synthesis (e.g., via Arbuzov reaction). nih.gov |
| Heck Reaction | Aryl halide + Styrene | High trans-selectivity is typical. organic-chemistry.org Tolerant of many functional groups. rsc.org | Regioselectivity can be an issue; requires catalyst and specific reaction conditions. orgsyn.org |
| Suzuki-Miyaura Coupling | (E)-vinylboronic acid + Aryl halide | Excellent stereochemical retention. nih.gov Mild reaction conditions and high functional group tolerance. wiley-vch.de | Boronic acids can undergo side reactions; requires stoichiometric preparation of the boron reagent. nih.gov |
Influence of Acetoxy, Bromo, and Chloro Substituents on Synthetic Efficacy and Selectivity
The electronic and steric properties of the acetoxy, bromo, and chloro substituents on the aromatic rings significantly influence the efficiency and selectivity of the synthetic methods discussed above.
The bromo (-Br) and chloro (-Cl) substituents are halogens, which are inductively electron-withdrawing and deactivating, but are ortho, para-directing in electrophilic aromatic substitution. In cross-coupling reactions where they act as leaving groups, the C-Br bond is generally more reactive than the C-Cl bond in the oxidative addition step. libretexts.org
In Wittig/HWE Reactions: The electronic nature of substituents on the benzaldehyde component can affect its reactivity. Electron-withdrawing groups (like -Br and -Cl) make the aldehyde carbonyl carbon more electrophilic and can increase the reaction rate. Research on ortho-halo-substituted benzaldehydes in Wittig reactions has shown a "cooperative effect" where a single ortho-halogen on both the aldehyde and the ylide precursor increases Z-selectivity, whereas two such groups on one reactant lead to high E-selectivity. researchgate.net
In Heck Reactions: The presence of electron-withdrawing groups on the aryl halide (the 2'-bromo-5'-chlorophenyl ring) is generally favorable for the oxidative addition step with the Pd(0) catalyst. thieme-connect.de Therefore, the bromo and chloro substituents are expected to enhance reactivity. The reactivity order for aryl halides in the Heck reaction is typically I > Br > Cl. uliege.be
In Suzuki-Miyaura Reactions: The electronic effects of substituents are well-studied. For aryl halides, those with electron-withdrawing groups tend to be more reactive. researchgate.net For arylboronic acids, electron-donating groups are generally beneficial for the reaction, while electron-withdrawing groups are unfavorable. nih.gov Steric hindrance from ortho-substituents (like the 2'-bromo group) can significantly impact the reaction rate, often requiring the use of bulky, electron-rich phosphine ligands to facilitate the coupling. osti.govrsc.org
Table 2: Predicted Influence of Substituents on Key Synthetic Steps
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|---|
| Acetoxy | 2 | Moderately deactivating (inductive), activating (resonance) | Moderate | Can modulate reactivity in Pd-catalyzed steps. |
| Bromo | 2' | Electron-withdrawing (inductive) | Moderate-High | Increases reactivity of aryl halide in Pd-coupling; provides steric hindrance. |
| Chloro | 5' | Electron-withdrawing (inductive) | Low | Increases reactivity of aryl halide in Pd-coupling. |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of fine chemicals like stilbene derivatives is crucial for sustainable manufacturing. This involves using less hazardous reagents, moving towards catalytic processes, reducing waste, and using environmentally benign solvents. researchgate.net
Alternative Solvents and Catalysts: Many traditional coupling reactions use organic solvents like DMF or toluene. Research has focused on performing these reactions in "greener" solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions. researchgate.netnih.gov For instance, Suzuki and Heck reactions have been successfully carried out in aqueous media, often using water-soluble ligands or phase-transfer catalysts. researchgate.netnih.gov Palladium nanoparticles stabilized by polymers like poly(N-vinylpyrrolidone) (PVP) have been shown to be effective catalysts for Heck reactions in water. nih.gov
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions. youtube.com Microwave irradiation provides rapid and efficient heating, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. google.comgoogle.com Both Heck and HWE reactions for stilbene synthesis have been successfully performed under microwave conditions. nih.govgoogle.com
Atom Economy and Alternative Methodologies: From a green chemistry perspective, reactions with high atom economy are preferred. Catalytic reactions like the Heck and Suzuki couplings are inherently more atom-economical than stoichiometric reactions like the Wittig reaction. Furthermore, novel synthetic pathways are being explored. Photocatalytic methods, which use visible light as an energy source, represent a particularly green approach. researchgate.net For example, stilbenes have been synthesized via the visible-light-induced cross-coupling of aryl diazonium salts with nitroalkenes, using an organic dye as a photocatalyst under metal-free conditions. rsc.org Another green route involves the oxidative coupling of toluenes, which has been demonstrated for the synthesis of 4,4'-dimethyl trans-stilbene (B89595) using zeolite nanoreactors. researchgate.net
Reaction Mechanisms and Chemical Transformations of E 2 Acetoxy 2 Bromo 5 Chlorostilbene
Electrophilic Reactions Involving the Stilbene (B7821643) Core
The electron-rich nature of the carbon-carbon double bond in the stilbene backbone makes it a prime target for electrophilic attack. Reagents like halogens can add across this double bond, with the mechanism and outcome being significantly influenced by the electronic properties of the substituents present on the aromatic rings.
The electrophilic addition of bromine (Br₂) to alkenes is a classic reaction in organic chemistry. For substituted stilbenes, the reaction proceeds through cationic intermediates, and the specific nature of these intermediates is a subject of detailed mechanistic study. youtube.comlongwood.edu The reaction is initiated by the formation of a charge-transfer complex between the stilbene and molecular bromine. optica.org
Following the initial interaction with bromine, the reaction mechanism can proceed through one of two primary cationic intermediates: a bridged bromonium ion or an open β-bromocarbocation. optica.org
Bromonium Ion: This is a three-membered ring containing a positively charged bromine atom bonded to both carbons of the original double bond. This intermediate is favored when the substituents on the phenyl rings are electron-withdrawing. rsc.orgresearchgate.net The bridged structure helps to delocalize the positive charge over the three atoms. The subsequent step involves an Sₙ2-like backside attack by a bromide ion, leading to an anti-addition product. vedantu.com
Carbocation: This is an open-chain intermediate where one of the alkene carbons forms a bond with a bromine atom, while the other carbon bears a full positive charge. This intermediate is favored when electron-donating substituents are present on the phenyl rings. rsc.orgresearchgate.net These groups can effectively stabilize the positive charge through resonance. rsc.org Unlike the bromonium ion, the open carbocation can undergo rotation around the carbon-carbon single bond before being trapped by a nucleophile, potentially leading to a mixture of syn- and anti-addition products.
Quantum-chemical investigations have shown that the bonding between the bromine and carbon atoms can vary from a 3-centre-2-electron bond in a bromonium ion to a standard σ-bond in a carbocation intermediate. rsc.org For (E)-stilbene itself, the reaction typically proceeds through the formation of a cyclic bromonium ion. youtube.com
The substituents on (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene exert competing electronic effects that determine the most likely reaction pathway.
Electron-Withdrawing Groups (EWGs): The bromo (-Br) and chloro (-Cl) substituents are electron-withdrawing due to their inductive effect. The presence of two such deactivating groups on the stilbene skeleton strongly favors the formation of the more stable, bridged bromonium ion intermediate over a destabilized carbocation. optica.orgrsc.org
Electron-Donating Groups (EDGs): The acetoxy group (-OAc) is more complex. While its carbonyl oxygen is inductively withdrawing, the ether oxygen can donate a lone pair of electrons into the aromatic ring through resonance, acting as an activating group. This resonance stabilization would favor the formation of a carbocation intermediate, particularly if the positive charge can be delocalized onto the carbon atom bearing the acetoxy-substituted ring. optica.orgrsc.org
In the case of this compound, the presence of both strong EWGs and a potential EDG suggests that the reaction may proceed through a competitive dual-pathway mechanism. nih.gov The actual intermediate might be a hybrid structure or a mixture of both, with the exact nature depending on reaction conditions such as solvent polarity. Solvents with high dielectric constants can help stabilize open carbocations. rsc.org
| Substituent Type | Electronic Effect | Favored Intermediate | Reasoning | Example Substituents |
|---|---|---|---|---|
| Donating | +Resonance (+R), +Inductive (+I) | Carbocation | Stabilizes positive charge on adjacent carbon via resonance. rsc.org | -OCH₃, -OH, -NR₂ |
| Withdrawing | -Resonance (-R), -Inductive (-I) | Bromonium Ion | Destabilizes adjacent carbocation; bridged ion is more stable. rsc.org | -NO₂, -CN, -CF₃ |
| Halogens | -Inductive (-I), +Resonance (+R) | Bromonium Ion | Strong inductive withdrawal outweighs weaker resonance donation, favoring the bromonium ion. optica.org | -Br, -Cl |
| Acetoxy | -Inductive (-I), +Resonance (+R) | Carbocation / Competitive | Resonance donation can stabilize a carbocation, competing with the inductive effect. optica.org | -OCOCH₃ |
The electrophilic chlorination of the stilbene core is mechanistically similar to bromination, typically proceeding via a cyclic chloronium ion intermediate. youtube.comyoutube.com The reaction involves the electrophilic attack of chlorine on the double bond.
Although chlorine is an electron-withdrawing group, it possesses lone pairs that can be donated via resonance. This dual nature means it deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions. vedantu.comdoubtnut.comshaalaa.com However, in the context of addition to the alkene double bond, the primary influence is the electronic effect on the double bond itself.
For this compound, the combined electron-withdrawing effects of the halogen substituents would decrease the nucleophilicity of the double bond, likely making the chlorination reaction slower than that of unsubstituted stilbene. The reaction would be expected to form a chloronium ion, analogous to the bromonium ion. The subsequent nucleophilic attack by a chloride ion would result in the anti-addition of two chlorine atoms across the double bond. Studies on the reaction of various stilbenes with chlorine dioxide have shown that both oxidation and chlorination can occur. mdpi.com
Mechanistic Investigations of Electrophilic Bromination in Substituted Stilbenes
Photochemical and Photophysical Reaction Mechanisms
Stilbene and its derivatives are well-known for their rich photochemistry, characterized by their ability to undergo reversible isomerization upon exposure to light.
Upon absorption of ultraviolet (UV) light, (E)-stilbenes can be converted to their corresponding (Z)-isomers (also referred to as trans-cis isomerization). nih.gov This process is a fundamental photochemical reaction.
The accepted mechanism for the direct photoisomerization of stilbene involves the following key steps: acs.orgresearchgate.net
Excitation: The (E)-isomer absorbs a photon, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), forming the first excited singlet state (¹E*).
Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to the lowest triplet state (³E*). For brominated stilbenes, this process is significantly enhanced due to the "heavy-atom effect," where the bromine atom promotes spin-orbit coupling, facilitating the spin-forbidden singlet-to-triplet transition. acs.orgresearchgate.net
Twisting in the Triplet State: The triplet state is not stable in a planar geometry. It rapidly relaxes by twisting around the central carbon-carbon bond to a more stable, non-planar "perpendicular" conformation (³p*), which is an energy minimum on the triplet potential energy surface. researchgate.netrsc.org
Decay to Ground State: This perpendicular triplet intermediate can then decay back to the ground state (S₀). Because of its twisted geometry, it has a roughly equal probability of forming the planar (E)-isomer or the (Z)-isomer. This decay pathway is the primary route for isomerization. acs.orgrsc.org
While direct isomerization via the singlet state is possible, studies suggest that for many stilbenes, the triplet mechanism is the dominant pathway. acs.org The efficiency of photoisomerization is described by the quantum yield (Φ), which is the fraction of absorbed photons that result in the formation of the product. The quantum yields are sensitive to substituents, solvent, and the presence of sensitizers which can directly populate the triplet state. acs.org
| Compound | Φ (E → Z) | Φ (Z → E) | Conditions / Notes |
|---|---|---|---|
| Stilbene | 0.50 | 0.35 | In n-hexane, direct irradiation. acs.org |
| 4-Bromostilbene | 0.17 | 0.43 | In methylcyclohexane/isohexane, demonstrates heavy-atom effect. acs.org |
| 4,4'-Dinitrostilbene | ~0 | 0.48 | In benzene (B151609), shows strong substituent effect. |
| 4-Nitro-4'-methoxystilbene | 0.002 | 0.29 | In benzene, push-pull system with solvent dependency. |
| Stiff-Stilbene | 0.51 | 0.74 | In cyclohexane, a structurally constrained analogue. nih.gov |
Advanced Spectroscopic and Photophysical Characterization in Research on E 2 Acetoxy 2 Bromo 5 Chlorostilbene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of "(E)-2-Acetoxy-2'-bromo-5'-chlorostilbene" in solution. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for unambiguous structural assignment and confirmation of the (E)-stereochemistry of the olefinic double bond.
In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The aromatic protons of the two phenyl rings are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will be dictated by the substitution on each ring. The protons on the bromo-chloro-substituted ring will exhibit specific splitting patterns based on their relative positions. The olefinic protons of the stilbene (B7821643) core are particularly diagnostic. For the (E)-isomer, these protons typically show a large coupling constant (J-value), usually in the range of 12-18 Hz, confirming the trans configuration. The singlet for the acetyl group's methyl protons would be expected in the upfield region, likely around 2.1-2.3 ppm.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the aromatic rings would resonate in the 110-140 ppm range, with carbons bearing substituents showing distinct chemical shifts. The olefinic carbons are expected in a similar region. The carbonyl carbon of the acetoxy group will have a characteristic downfield shift, typically in the 168-172 ppm range, while the methyl carbon of this group will be found much further upfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical ranges for similar structures and are for illustrative purposes.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.2 | ~21 |
| Acetyl C=O | - | ~170 |
| Olefinic CH | ~7.1 - 7.5 | ~125 - 135 |
| Aromatic CH | ~7.0 - 7.8 | ~115 - 140 |
| Carbon-Br | - | ~110 - 120 |
| Carbon-Cl | - | ~130 - 135 |
| Carbon-O | - | ~150 |
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within each aromatic ring and confirming the coupling between the olefinic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the different fragments of the molecule, for instance, linking the olefinic protons to the correct aromatic rings and confirming the position of the acetoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide through-space correlations between protons. For "this compound," a NOESY experiment could show a correlation between the olefinic protons and nearby aromatic protons, further supporting the stereochemical assignment.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For "this compound" (C₁₆H₁₂BrClO₂), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would serve as a clear indicator of their presence.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Expected fragmentation pathways for this molecule could include the loss of the acetyl group, cleavage at the olefinic bond, and loss of the halogen atoms.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M]⁺ (for ⁷⁹Br, ³⁵Cl) | 350.9760 |
| [M+2]⁺ (for ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | 352.9740 / 352.9731 |
| [M+4]⁺ (for ⁸¹Br, ³⁷Cl) | 354.9711 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
For "this compound," the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the region of 1760-1735 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ range. The C-O stretching of the ester would likely produce a strong band between 1250 and 1000 cm⁻¹. The (E)-stilbene core is characterized by a C-H out-of-plane bending vibration for the trans-alkene, which typically appears as a strong band around 965 cm⁻¹. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, at lower wavenumbers.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C stretching of the stilbene backbone and the aromatic rings would be expected to show strong Raman signals.
Table 3: Expected Key Infrared (IR) and Raman Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Carbonyl (C=O) Stretch | 1760 - 1735 (strong) | Weak |
| Aromatic C=C Stretch | 1600 - 1450 (medium) | Strong |
| Trans C-H Wag | ~965 (strong) | Medium |
| C-O Stretch | 1250 - 1000 (strong) | Weak |
| C-Cl Stretch | 800 - 600 | Medium |
| C-Br Stretch | 700 - 500 | Medium |
Electronic Absorption and Fluorescence Spectroscopy in Solution and Solid State
Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and excited-state properties of the molecule. The extended π-conjugated system of the stilbene core is responsible for its characteristic absorption and emission properties.
The UV-Vis absorption spectrum of "this compound" is expected to show a strong absorption band in the UV region, corresponding to the π-π* transition of the conjugated system. The position of the absorption maximum (λ_max) will be influenced by the substituents on the phenyl rings. Upon excitation with an appropriate wavelength of light, the molecule may exhibit fluorescence. The position, intensity, and lifetime of the fluorescence are sensitive to the molecular structure and its environment. The presence of heavy atoms like bromine can sometimes lead to quenching of fluorescence due to enhanced intersystem crossing to the triplet state.
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited electronic states of the molecule. Stilbene derivatives, especially those with electron-donating and electron-withdrawing groups, can exhibit significant solvatochromic shifts in their absorption and fluorescence spectra.
For "this compound," the acetoxy group is weakly electron-donating, while the bromo and chloro substituents are electron-withdrawing. This push-pull character, although not as pronounced as in some other stilbenes, could lead to a change in the dipole moment upon electronic excitation. As a result, the position of the absorption and fluorescence maxima may shift as the solvent polarity is varied. A bathochromic (red) shift in more polar solvents would suggest that the excited state is more polar than the ground state. Studying these solvatochromic effects provides valuable information about the electronic nature of the excited states of the molecule.
Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena
An extensive search of scientific databases and chemical literature reveals no specific studies focused on the AIE or ACQ properties of this compound. Research in this area would typically involve dissolving the compound in a good solvent (e.g., tetrahydrofuran) and then inducing aggregation by adding a poor solvent (e.g., water). The photoluminescence intensity would be measured at different solvent fractions to determine if the compound exhibits enhanced emission upon aggregation (AIE) or quenching (ACQ).
Given the substituted stilbene structure of this compound, it is a candidate for exhibiting such behaviors. The rotational freedom of the phenyl rings around the ethylene (B1197577) bridge in the dissolved state can lead to non-radiative decay pathways, resulting in weak emission. In an aggregated state, intramolecular rotations could be restricted, potentially blocking these non-radiative channels and leading to AIE. However, without experimental data, this remains a hypothesis.
Data on AIE/ACQ for this compound is not available in the public domain.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties. For a substituted stilbene like this compound, a crystal structure would reveal the planarity of the molecule, the conformation of the acetoxy group, and how the molecules pack in the solid state. These structural details are fundamental to interpreting photophysical phenomena like AIE, as intermolecular interactions (e.g., π-π stacking) in the crystal lattice play a critical role.
A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for this compound. Therefore, critical crystallographic data, which would be presented in a standardized format, is currently unavailable.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | Data Not Available |
| Formula weight | Data Not Available |
| Crystal system | Data Not Available |
| Space group | Data Not Available |
| Unit cell dimensions | Data Not Available |
| Volume | Data Not Available |
| Z | Data Not Available |
| Density (calculated) | Data Not Available |
| Absorption coefficient | Data Not Available |
The absence of this fundamental data underscores a gap in the scientific understanding of this specific compound. While it is utilized as an intermediate in chemical synthesis, its intrinsic material properties have not been explored or reported in peer-reviewed literature. Further research is required to characterize its photophysical behavior and solid-state structure, which could reveal novel properties and potential applications beyond its current use.
Computational and Theoretical Investigations of E 2 Acetoxy 2 Bromo 5 Chlorostilbene
Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Geometry Optimization
No published studies employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to optimize the geometry or elucidate the electronic structure of (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene were found. Such calculations would typically provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
Information regarding the conformational preferences and the energy barriers associated with the rotation around the ethylenic and aryl single bonds of this compound is not available. These parameters are crucial for understanding the molecule's flexibility and its potential to adopt different spatial arrangements.
There are no reports on the calculated electron density distribution for this compound. Such an analysis would be instrumental in predicting its reactivity, identifying electrophilic and nucleophilic sites, and understanding the influence of the bromo, chloro, and acetoxy substituents on the stilbene (B7821643) core.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations would offer a dynamic perspective on its conformational landscape and how it interacts with other molecules, such as solvents or reactants, over time.
Theoretical Modeling of Spectroscopic Properties
There is no available data on the theoretically predicted absorption (UV-Vis) and emission (fluorescence) spectra of this compound. Time-dependent DFT (TD-DFT) is a common method for such predictions, which would help in understanding the electronic transitions within the molecule.
Reaction Pathway Analysis using Computational Methods
No computational studies detailing the reaction pathways involving this compound, including its formation or subsequent conversion in the synthesis of Asenapine, have been reported. Such analyses would provide valuable mechanistic insights into the chemical transformations it undergoes.
Transition State Characterization and Activation Energies
The transition state is a critical point on the potential energy surface that represents the highest energy barrier along a reaction coordinate. Characterizing this state is fundamental to understanding the kinetics of a chemical reaction. For a molecule like this compound, the E/Z isomerization would proceed through a transition state where the central ethylene (B1197577) bridge is twisted.
Computational methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are powerful tools for modeling such processes. These calculations could elucidate the geometry of the transition state, including bond lengths and angles, as well as its vibrational frequencies. One of the key outcomes of such a study would be the determination of the activation energy (Ea), which is the energy difference between the reactants and the transition state. This value is crucial for predicting the rate of the isomerization reaction.
While studies on unsubstituted stilbene and derivatives like resveratrol (B1683913) have provided insights into their photoisomerization activation energies, specific values for this compound are not documented. The presence of bulky and electronically distinct substituents—acetoxy, bromo, and chloro groups—would significantly influence the energy of the transition state and, consequently, the activation energy.
Table 1: Hypothetical Data Table for Transition State Properties of this compound Isomerization
| Parameter | Predicted Value | Computational Method |
| Activation Energy (Ea) | Data not available | DFT/TD-DFT |
| Transition State Geometry | Data not available | DFT/TD-DFT |
| Key Dihedral Angle | Data not available | DFT/TD-DFT |
| Imaginary Frequency | Data not available | DFT/TD-DFT |
This table is for illustrative purposes only, as specific data for the compound is not available.
Energy Profiles of Isomerization and Addition Reactions
The energy profile of a reaction provides a comprehensive view of the energy changes that occur as reactants are converted into products. For this compound, two key reaction types would be of interest: E/Z isomerization and addition reactions across the double bond.
Isomerization: The energy profile for isomerization would map the potential energy of the molecule as a function of the dihedral angle of the central double bond. This profile would show the energy minima corresponding to the E and Z isomers and the transition state connecting them. The relative energies of the two isomers would determine the equilibrium constant, while the height of the energy barrier (the activation energy) would dictate the reaction rate.
Addition Reactions: Stilbenes can undergo various addition reactions, such as halogenation or hydrogenation. A computational study of these reactions would involve mapping the potential energy surface as the reactants approach and form new chemical bonds. The energy profile would reveal the energies of any intermediates and transition states, providing a detailed mechanistic understanding. For instance, the electrophilic addition of a molecule like Br₂ would likely proceed through a bromonium ion intermediate, and the energy profile would quantify the stability of this intermediate and the barriers to its formation and subsequent reaction.
Table 2: Hypothetical Data Table for Energy Profile of this compound Reactions
| Reaction | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) |
| E → Z Isomerization | Data not available | Data not available | Data not available |
| Electrophilic Addition | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as specific data for the compound is not available.
Applications of E 2 Acetoxy 2 Bromo 5 Chlorostilbene in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Molecules (e.g., Asenapine)
The primary application of (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene is its role as a key intermediate in the synthesis of Asenapine, an atypical antipsychotic medication. google.comsrdpharma.compharmaffiliates.com The stilbene (B7821643) structure provides the core carbon skeleton necessary to construct the complex tetracyclic ring system of the final drug molecule.
The conversion of this compound to a precursor of Asenapine involves a critical cycloaddition reaction. google.com The stilbene derivative is reacted with an azomethine ylide, which is generated in situ. google.com This reaction constructs the pyrrolidine (B122466) ring, a central feature of the Asenapine structure.
The key transformation involves dissolving this compound in an inert solvent like toluene. google.com The azomethine ylide is then generated from N-methoxymethyl-N-trimethylsilylmethyl-N-methylamine with the aid of an acid catalyst, such as trifluoroacetic acid. google.com This is followed by the hydrolysis of the acetoxy group to a hydroxyl group, typically using a base like potassium hydroxide (B78521) in methanol, to yield the direct precursor for the subsequent cyclization step that forms the dibenzo-oxepino ring of Asenapine. google.com
Table 1: Key Reaction in Asenapine Synthesis
| Reactant | Reagents | Product | Purpose | Reference |
|---|
The utility of this compound is underpinned by the development of efficient and scalable methods for its own synthesis. google.com A common industrial-scale synthesis utilizes the Horner-Wadsworth-Emmons reaction, a reliable method for forming (E)-alkenes with high stereoselectivity. wiley-vch.de
This process involves the reaction of 5-chlorosalicylaldehyde (B124248) with a phosphonate (B1237965) ester, specifically (2-bromo-benzyl)-phosphonic acid diethyl ester. google.com The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF) in the presence of a strong base like potassium tert-butoxide. google.com This pathway produces an intermediate, trans-2-bromo-5′-chloro-2′-hydroxystilbene, which is then acetylated to yield the final product, this compound. google.com This multi-step process has been optimized for large-scale production, ensuring a consistent supply of this crucial intermediate for pharmaceutical manufacturing. google.com
Scaffold for Further Chemical Derivatization and Diversification
Beyond its role in Asenapine synthesis, the structure of this compound offers multiple sites for further chemical modification, making it an attractive scaffold for creating diverse libraries of novel compounds. nih.gov The acetoxy group and the two halogen substituents serve as handles for introducing new functional groups and building molecular complexity.
The acetoxy group can be readily hydrolyzed under basic conditions to reveal a phenolic hydroxyl group, as demonstrated in the synthesis of Asenapine. google.com This hydroxyl group is a versatile functional handle for further derivatization. It can be converted into various ethers or esters, or used as a directing group in electrophilic aromatic substitution reactions to introduce additional substituents on its parent phenyl ring. The presence of a hydroxyl group in stilbene derivatives is known to be a key determinant for various biological activities, including antimicrobial and receptor-binding properties. nih.govacs.org
The presence of two different halogen atoms—bromo and chloro—on separate phenyl rings provides distinct opportunities for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective modification at the bromo-substituted position.
Table 2: Potential Derivatization Reactions
| Site of Modification | Reaction Type | Potential Reagents | Purpose |
|---|---|---|---|
| Bromo Substituent | Suzuki Coupling | Aryl boronic acids, Palladium catalyst | Forms new carbon-carbon bonds to create biaryl structures. |
| Bromo Substituent | Heck Coupling | Alkenes, Palladium catalyst | Introduces new alkenyl groups. |
| Bromo Substituent | Buchwald-Hartwig Amination | Amines, Palladium catalyst | Forms carbon-nitrogen bonds to introduce amine functionalities. |
| Chloro Substituent | Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates) | Replaces the chlorine atom with other functional groups, often requiring harsh conditions. |
This selective reactivity enables the use of reactions like Suzuki, Heck, or Buchwald-Hartwig amination to introduce a wide variety of substituents onto the bromo-bearing ring while leaving the chloro-substituted ring intact for potential subsequent transformations. Such modifications can systematically alter the steric and electronic properties of the molecule, which is a common strategy in medicinal chemistry to optimize biological activity. acs.org
Design of Novel Stilbene-Based Chemical Probes and Tools for Research
The stilbene scaffold is present in many biologically active natural products and has been explored for the development of therapeutic agents and research tools. nih.gov Stilbene derivatives have been investigated for their potential as anticancer agents, in part due to their ability to act as DNA topoisomerase inhibitors. nih.gov
The structure of this compound makes it a suitable starting point for designing novel chemical probes. The halogen substituents, particularly the bromo group, are ideal handles for introducing reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels via cross-coupling reactions. These modified stilbenes could be used as research tools to study biological processes, identify protein targets, or visualize cellular pathways involving stilbene-binding proteins. The strategic placement of functional groups on the stilbene core allows for the creation of tailored probes to investigate specific biological questions.
Future Research Directions and Unexplored Chemical Reactivity of E 2 Acetoxy 2 Bromo 5 Chlorostilbene
Development of Novel Catalytic Systems for Efficient Synthesis
The synthesis of stilbene (B7821643) derivatives is a well-established field, with numerous catalytic methods available. nih.gov However, the development of novel catalytic systems tailored for the efficient and stereoselective synthesis of (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene could offer significant advantages in terms of yield, purity, and sustainability. Future research could focus on the following areas:
Palladium-Catalyzed Cross-Coupling Reactions: While Heck and Suzuki couplings are staples in stilbene synthesis, research into novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could lead to more active and stable palladium catalysts. uliege.be This could enable the use of milder reaction conditions and lower catalyst loadings, reducing costs and environmental impact.
Rhodium-Catalyzed C-H Activation: Recent advancements in rhodium-catalyzed C-H activation present a promising avenue for the direct alkenylation of arenes. kyoto-u.ac.jp Exploring the direct coupling of a suitably protected 2-bromophenol (B46759) with a vinylated aromatic partner could provide a more atom-economical route to the stilbene core.
Metathesis Reactions: Olefin metathesis, particularly using advanced ruthenium-based catalysts, offers another powerful tool for stilbene synthesis. A potential route could involve the cross-metathesis of 2-acetoxystyrene with 2-bromo-5-chlorostyrene.
Table 1: Potential Catalytic Systems for Future Investigation
| Catalytic System | Potential Reaction | Key Advantages |
|---|---|---|
| Pd(OAc)₂ with novel phosphine ligand | Heck coupling of 2-acetoxystyrene and 1-bromo-2-iodo-4-chlorobenzene | High stereoselectivity for the (E)-isomer, tolerance of functional groups. |
| [RhCp*Cl₂]₂ | C-H activation/alkenylation of 2-acetoxybenzene with 2-bromo-5-chlorostyrene | High atom economy, direct functionalization of C-H bonds. |
Exploration of Alternative Photochemical Transformations
The photochemistry of stilbenes is dominated by E/Z isomerization and photocyclization to form phenanthrenes. For this compound, these transformations hold particular interest due to the substitution pattern.
Photocyclization Reactions: The presence of a bromine atom at the 2'-position makes this compound a prime candidate for photocyclization to form a substituted phenanthrene (B1679779) derivative. This reaction typically proceeds via the cis-isomer and can be promoted by an oxidizing agent. The resulting polycyclic aromatic hydrocarbon could have interesting photophysical properties.
Sensitized E/Z Isomerization: The use of different triplet sensitizers could allow for control over the E/Z isomer ratio in the photostationary state. rsc.orgresearchgate.net Investigating the isomerization quantum yields with various sensitizers could provide insights into the triplet energy surface of the molecule.
Photoinduced Electron Transfer (PET) Reactions: In the presence of suitable electron donors or acceptors, photoexcitation of the stilbene core could lead to PET, generating radical ions. The subsequent reactivity of these species could open up novel transformation pathways.
Table 2: Potential Photochemical Transformations for Exploration
| Transformation | Potential Reagents/Conditions | Expected Product |
|---|---|---|
| Photocyclization | UV irradiation, I₂ (catalytic) | Substituted phenanthrene |
| E/Z Isomerization | UV irradiation, triplet sensitizer (B1316253) (e.g., benzophenone) | (Z)-2-Acetoxy-2'-bromo-5'-chlorostilbene |
Advanced Materials Science Applications (e.g., optical materials)
Stilbene derivatives are known for their interesting optical properties, including fluorescence and photochromism, making them attractive for applications in materials science. rsc.org The halogen and acetoxy substituents on this compound could be leveraged to tune these properties.
Organic Light-Emitting Diodes (OLEDs): The stilbene core is a known fluorophore. By modifying the substituents, it may be possible to tune the emission color and quantum yield, making it a candidate for use as an emitter or host material in OLED devices. The presence of heavy atoms like bromine could also promote intersystem crossing, potentially leading to phosphorescent materials.
Molecular Photoswitches: The reversible E/Z isomerization of stilbenes can be harnessed to create molecular switches that respond to light. nih.gov The distinct properties of the (E) and (Z) isomers of 2-acetoxy-2'-bromo-5'-chlorostilbene could be exploited in the development of photoresponsive materials.
Halogen-Bonded Materials: The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into ordered structures. researchgate.net This could be explored for the creation of liquid crystals or other functional soft materials.
Mechanistic Studies under Extreme Conditions or Novel Media
Understanding the behavior of this compound under non-standard conditions could reveal novel reactivity and provide deeper insights into its fundamental properties.
High-Pressure Chemistry: Applying high pressure can significantly alter reaction rates and equilibria. Studying the E/Z isomerization or photocyclization under high pressure could provide information about the activation volumes of these processes, offering clues about the transition state structures.
Reactions in Ionic Liquids: Ionic liquids are non-volatile solvents with unique properties that can influence reaction pathways. Investigating the synthesis and photochemical transformations of this compound in various ionic liquids could lead to improved reaction efficiencies or novel product selectivities.
Femtosecond Spectroscopy: To gain a deeper understanding of the photoisomerization dynamics, femtosecond transient absorption spectroscopy could be employed. This would allow for the direct observation of the excited state intermediates and the determination of the timescales for the isomerization process.
Q & A
What are effective synthetic routes for (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene, and how can reaction conditions be optimized for high stereoselectivity?
Basic
Methodological Answer:
The synthesis typically involves a Heck coupling or Wittig reaction to form the stilbene core. For example, starting from 2'-bromo-5'-chloroacetophenone (similar to intermediates in ), a palladium-catalyzed cross-coupling with an acetoxy-substituted styrene derivative can yield the desired product. Key parameters include:
- Catalyst : Pd(OAc)₂ or Pd(PPh₃)₄ (0.5–2 mol%).
- Solvent : DMF or THF under inert atmosphere.
- Temperature : 80–110°C for 12–24 hours.
To ensure (E)-selectivity, steric hindrance and base selection (e.g., K₂CO₃) are critical. Monitoring via TLC and HPLC ensures reaction completion. Post-synthesis, recrystallization in ethanol/water mixtures improves purity .
How can the (E)-configuration and substituent positions be confirmed experimentally?
Basic
Methodological Answer:
- X-ray crystallography : Resolves double-bond geometry and substituent positions (e.g., Br···O interactions in ).
- NMR : Trans coupling constants (J = 12–16 Hz for (E)-stilbenes) in ¹H NMR confirm stereochemistry. NOE experiments detect spatial proximity of protons.
- IR spectroscopy : Acetoxy C=O stretches (~1740 cm⁻¹) and aryl halide vibrations (e.g., C-Br ~560 cm⁻¹) validate functional groups (NIST data in ).
How to resolve discrepancies between spectroscopic data and crystallographic results for this compound?
Advanced
Methodological Answer:
Contradictions may arise from dynamic processes (e.g., rotational isomers) or crystal packing effects. Strategies include:
- Variable-temperature NMR : Detects conformational changes.
- DFT calculations : Compare theoretical IR/NMR spectra with experimental data to identify dominant conformers.
- Multi-technique validation : Cross-reference X-ray data ( ) with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .
What challenges arise in achieving regioselective bromination and chlorination during synthesis?
Advanced
Methodological Answer:
Halogenation regioselectivity depends on directing groups and reaction conditions:
- Electrophilic substitution : Use Lewis acids (e.g., FeCl₃) to direct Br/Cl to electron-rich positions.
- Protecting groups : Acetoxy groups (ortho/para-directing) compete with halogens for positions.
- Competitive pathways : Monitor intermediates via LC-MS to avoid over-halogenation (see quinazolinone synthesis in ).
How can computational methods predict the electronic effects of substituents on reactivity?
Advanced
Methodological Answer:
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.
- Hammett plots : Correlate substituent σ values with reaction rates (e.g., bromination kinetics).
- MD simulations : Study solvent effects on reaction pathways (e.g., DMF vs. THF) .
What solvents and catalysts are optimal for Heck reactions in synthesizing this stilbene?
Basic
Methodological Answer:
- Solvents : Polar aprotic solvents (DMF, NMP) enhance Pd catalyst stability.
- Catalysts : Pd(OAc)₂ with ligands like PPh₃ or SPhos improves turnover.
- Additives : Silver salts (Ag₂CO₃) scavenge halides to prevent catalyst poisoning (see for analogous protocols).
What mechanistic insights explain unexpected byproducts during synthesis?
Advanced
Methodological Answer:
Byproducts (e.g., Z-isomers or dihalogenated derivatives) arise from:
- Radical pathways : Trace O₂ or light exposure promotes radical chain reactions.
- Isomerization : High temperatures or prolonged reaction times favor Z→E equilibration.
- Intermediate trapping : Use quenching agents (e.g., MeOH) and characterize intermediates via GC-MS .
How does the compound’s stability vary under different pH and light conditions?
Basic
Methodological Answer:
- Photostability : UV-Vis spectroscopy tracks degradation under UV light; amber glassware minimizes photo-isomerization.
- pH stability : Accelerated aging studies (pH 1–13, 40°C) with HPLC monitoring show decomposition via acetate hydrolysis or dehalogenation .
What non-covalent interactions dominate crystal packing, and how do they affect material properties?
Advanced
Methodological Answer:
X-ray data ( ) reveal:
- Halogen bonding : Br···O interactions (2.9–3.2 Å) stabilize the lattice.
- π-π stacking : Aromatic rings align with distances of 3.5–4.0 Å.
These interactions influence melting points and solubility, critical for crystallization protocols.
How can biological activity assays be designed to evaluate this compound’s therapeutic potential?
Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
